nomega-Methyl L-norarginine

描述

Nomega-Methyl L-norarginine is a derivative of the amino acid arginine. It is known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases.

准备方法

Synthetic Routes and Reaction Conditions

Nomega-Methyl L-norarginine can be synthesized through a two-step process starting from Nalpha-protected ornithine. The first step involves the reaction of Nalpha-protected ornithine with ArSO2N=C(SMe)2 to form the intermediate product. This intermediate is then subjected to further reactions to yield chemically and optically pure Nomega-substituted arginine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of solid-phase peptide synthesis using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistries. These methods allow for the efficient production of high-purity compounds suitable for research and pharmaceutical applications .

化学反应分析

Types of Reactions

Nomega-Methyl L-norarginine primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

科学研究应用

Nomega-Methyl L-norarginine has several scientific research applications:

Chemistry: It is used as a biochemical tool to study the role of nitric oxide in various chemical processes.

Biology: The compound is employed in research to understand the biological functions of nitric oxide and its impact on cellular processes.

Medicine: This compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and neurological disorders

作用机制

Nomega-Methyl L-norarginine exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications .

相似化合物的比较

Similar Compounds

Nomega-Hydroxy-nor-L-arginine: Another inhibitor of nitric oxide synthase, used widely in research to study the interplay between arginase and nitric oxide synthase.

Nomega-Nitro-L-arginine: A nitro derivative of arginine, also an inhibitor of nitric oxide synthase, commonly used as a biochemical tool.

Uniqueness

Nomega-Methyl L-norarginine is unique due to its specific methylation at the Nomega position, which provides distinct biochemical properties compared to other arginine derivatives. This methylation enhances its ability to inhibit nitric oxide synthase, making it particularly useful in studies focused on nitric oxide-related pathways and diseases .

生物活性

Introduction

Nomega-Methyl L-norarginine (L-NMMA) is a derivative of L-arginine, primarily recognized for its role as an inhibitor of nitric oxide synthases (NOS). This compound has garnered attention in the biomedical field due to its significant implications in cardiovascular health, immune response, and various pathological conditions. This article delves into the biological activity of L-NMMA, highlighting its mechanisms, effects on nitric oxide production, and potential therapeutic applications.

L-NMMA functions primarily as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline. The inhibition mechanism involves several key processes:

- Substrate Competition : L-NMMA competes with L-arginine for binding to NOS. The apparent Michaelis constant (Km) values for L-NMMA and its hydroxylated form (L-NHMA) are 3.1 µM and 7.4 µM, respectively .

- Irreversible Inhibition : The inactivation of NOS by L-NMMA is characterized by pseudo-first-order kinetics, with a rate constant of 0.07 min .

- Formation of By-products : The enzymatic processing of L-NMMA leads to the generation of several metabolites, including L-NHMA, NG-hydroxy-L-arginine (L-NHA), and citrulline, alongside NO production .

Nitric Oxide Production

The inhibition of NOS by L-NMMA results in decreased NO synthesis. Given that NO plays a critical role in vasodilation and cardiovascular function, this inhibition can lead to various physiological consequences:

- Vasoconstriction : Reduced NO levels can result in increased vascular resistance and blood pressure elevation.

- Impaired Endothelial Function : NO is essential for maintaining endothelial homeostasis; thus, its reduction may contribute to endothelial dysfunction and associated cardiovascular diseases .

Impact on Arginase Activity

L-NMMA's interaction with arginase also merits attention. Arginase competes with NOS for L-arginine, and elevated arginase activity can further diminish NO availability. The interplay between NOS and arginase is crucial in various pathological states:

- Cardiovascular Diseases : Increased arginase activity has been linked to conditions like hypertension and atherosclerosis, where it exacerbates the depletion of NO .

- Inflammation : By modulating arginine metabolism, L-NMMA can influence inflammatory responses mediated by macrophages through iNOS activation .

Study 1: Vascular Function in Hypertensive Rats

A study demonstrated that treatment with Nomega-hydroxy-nor-L-arginine (another arginase inhibitor) improved vascular function and reduced blood pressure in spontaneously hypertensive rats. This suggests that targeting arginase may provide therapeutic benefits similar to those observed with NOS inhibitors like L-NMMA .

Study 2: Role in Cancer Therapy

Research indicates that L-NMMA might be beneficial in cancer therapy by inhibiting tumor growth through modulation of the tumor microenvironment. The compound's ability to reduce NO levels can hinder angiogenesis, a critical process for tumor development .

Comparative Efficacy

A comparative analysis of the efficacy of different nitrogen-containing compounds reveals that while L-NMMA effectively inhibits NOS, other derivatives like Nomega-hydroxy-L-arginine exhibit varying degrees of specificity towards both NOS and arginase:

| Compound | NOS Inhibition | Arginase Inhibition | Therapeutic Potential |

|---|---|---|---|

| This compound | High | Moderate | Cardiovascular Diseases |

| Nomega-hydroxy-L-arginine | Moderate | High | Cancer Therapy |

| Homo-L-arginine | Low | Low | Limited Applications |

Pharmacokinetics

L-NMMA exhibits rapid clearance from circulation, necessitating careful dosing in therapeutic contexts. Its half-life is approximately 30 minutes, which poses challenges for sustained therapeutic effects without continuous administration .

属性

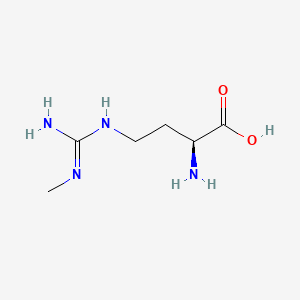

IUPAC Name |

(2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPIABCWQMIHNO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(N)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60658743 | |

| Record name | (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186308-99-6 | |

| Record name | (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。